2'-p-Hydroxybenzoyl mussaenosidic acid
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Overview
Description
2’-p-Hydroxybenzoyl mussaenosidic acid is a naturally occurring iridoid glucoside. It is derived from the ethanolic extract of the leaves of Vitex negundo, a plant known for its medicinal properties . The compound has a molecular formula of C23H28O12 and a molecular weight of 496.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily obtained through natural extraction processes rather than synthetic industrial methods .
Chemical Reactions Analysis
Types of Reactions
2’-p-Hydroxybenzoyl mussaenosidic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions to preserve the integrity of the glucoside structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
2’-p-Hydroxybenzoyl mussaenosidic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-p-Hydroxybenzoyl mussaenosidic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity, enabling it to act as an antioxidant and anti-inflammatory agent. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Negundoside: Another iridoid glucoside derived from Vitex negundo with similar structural features.
Mussaenosidic acid: A related compound with a similar molecular formula and biological activities.
Uniqueness
2’-p-Hydroxybenzoyl mussaenosidic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its extraction from Vitex negundo also adds to its uniqueness, as this plant is known for its diverse medicinal properties .
Properties
IUPAC Name |
1-[4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSGMIUBXUYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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